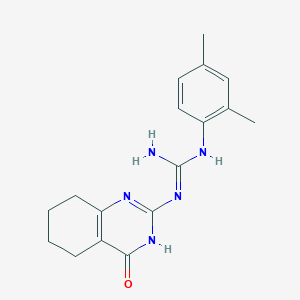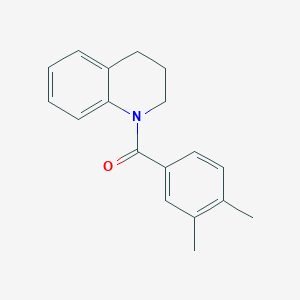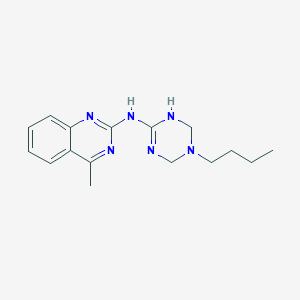
1-(2,4-Dimethylphenyl)-3-(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone moiety and a guanidine group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a suitable isocyanate to form an intermediate, which is then reacted with a quinazolinone derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the quinazolinone moiety.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE exerts its effects involves interactions with specific molecular targets. The guanidine group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The quinazolinone moiety may also play a role in binding to biological targets, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
- N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)UREA
- N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)THIOUREA
Comparison: Compared to similar compounds, N-(2,4-DIMETHYLPHENYL)-N’-(4-OXO-1,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)GUANIDINE is unique due to the presence of the guanidine group, which imparts distinct chemical properties and potential biological activities. The differences in functional groups can lead to variations in reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C17H21N5O |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine |
InChI |
InChI=1S/C17H21N5O/c1-10-7-8-13(11(2)9-10)19-16(18)22-17-20-14-6-4-3-5-12(14)15(23)21-17/h7-9H,3-6H2,1-2H3,(H4,18,19,20,21,22,23) |
Clave InChI |
DZIKJVDXVZRTIT-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N/C(=N/C2=NC3=C(CCCC3)C(=O)N2)/N)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=NC2=NC3=C(CCCC3)C(=O)N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B14939595.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14939599.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14939615.png)

![(1E)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939628.png)
![(1E)-1-[(3-chloro-4-methylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939637.png)

![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14939645.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14939651.png)
![Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14939656.png)
![(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14939664.png)
![4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide](/img/structure/B14939668.png)

